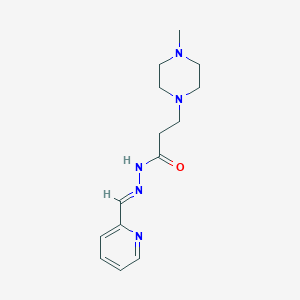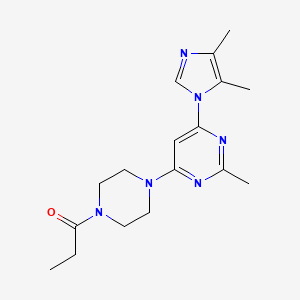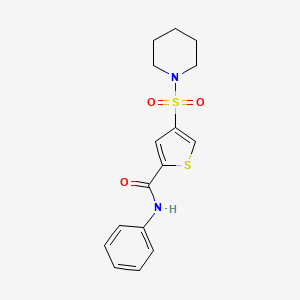![molecular formula C20H27N3O3 B5515307 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar spiro compounds often involves multi-component reactions, showcasing the efficiency of combining multiple reactants to form complex structures in a single step. For example, Dandia et al. (2007) have developed an efficient synthesis of fluorine-containing substituted spiro compounds using nonconventional methods, highlighting rapid, one-pot reactions under microwave irradiation and sonication, resulting in excellent yields and short reaction times (Dandia, Gautam, & Jain, 2007). This approach is reflective of the methods that might be applied to synthesize the compound of interest, focusing on efficiency and the incorporation of diverse functional groups.
Molecular Structure Analysis
The analysis of molecular structures of similar compounds involves advanced spectroscopic techniques and computational methods to elucidate their complex frameworks. Pospíšilová, Krchňák, & Schütznerová (2018) have described the solid-phase synthesis of spiroquinazolines, indicating the importance of cyclization reactions in forming the spiro linkage and the role of molecular structure in determining the pharmacological relevance of these compounds (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds are known for their unique chemical reactions, primarily due to the presence of multiple reactive centers. Shestopalov et al. (2003) explored the cross-condensation of cyanoacetic acid derivatives, demonstrating the synthesis of spiro compounds through regioselective, electrochemical methods that provide analytically pure products without the need for further purification (Shestopalov et al., 2003). These methods underscore the diverse chemical properties and reactions unique to spiro structures, including the compound of interest.
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Sharma et al. (2016) provided insight into the green synthesis of spiro compounds, emphasizing their spectral and X-ray crystallographic behaviors, which are fundamental for assessing the physical properties of these molecules (Sharma, Brahmachari, Kant, & Gupta, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of spiro compounds can be complex due to their intricate structures. Research by Zou et al. (2012) on the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives underlines the innovative approaches to explore the chemical properties and reactivity of spiro compounds, highlighting the role of catalysis and reaction conditions in achieving desired outcomes (Zou, Hu, Liu, & Shi, 2012).
Eigenschaften
IUPAC Name |
1'-(2,2-dimethyloxane-4-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-19(2)13-14(7-12-26-19)17(24)23-10-8-20(9-11-23)18(25)21-15-5-3-4-6-16(15)22-20/h3-6,14,22H,7-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOFPISJUNQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)